2-Methyl-6-(1H-pyrazol-4-yl)morpholine
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Overview
Description
2-Methyl-6-(1H-pyrazol-4-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a methyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1H-pyrazol-4-yl)morpholine typically involves the reaction of morpholine with a pyrazole derivative. One common method is the reaction of 2-methylpyrazole with morpholine under specific conditions, such as the presence of a base like sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the pyrazole or morpholine ring .
Scientific Research Applications
2-Methyl-6-(1H-pyrazol-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1H-pyrazol-4-yl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds or π-π interactions with the active site of enzymes, while the morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-Chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
2-Methyl-6-(1H-pyrazol-4-yl)morpholine is unique due to the specific substitution pattern on the morpholine and pyrazole rings. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-Methyl-6-(1H-pyrazol-4-yl)morpholine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across multiple domains:
- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties. For instance, it showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways.
- Neuroprotective Effects : Given the presence of the morpholine ring, there is potential for neuroprotective effects, particularly in models of neurodegenerative diseases.
The mechanisms by which this compound exerts its effects include:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific kinases involved in cancer progression.
- Modulation of Receptor Activity : It has been shown to interact with various receptors that are crucial in inflammation and pain pathways.
- Induction of Apoptosis : Through the activation of caspases and other apoptotic markers, this compound can promote programmed cell death in malignant cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer potential of this compound, researchers found that the compound significantly reduced cell viability in breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is pivotal in cell survival and proliferation.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-methyl-6-(1H-pyrazol-4-yl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-6-2-9-5-8(12-6)7-3-10-11-4-7/h3-4,6,8-9H,2,5H2,1H3,(H,10,11) |
InChI Key |
YDADQRFZSJQEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(O1)C2=CNN=C2 |
Origin of Product |
United States |
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